molecular formula C7H7BrIN B1527711 4-Bromo-2-iodo-6-methylaniline CAS No. 922170-67-0

4-Bromo-2-iodo-6-methylaniline

Cat. No.: B1527711
CAS No.: 922170-67-0
M. Wt: 311.95 g/mol
InChI Key: QBRVKTCCYSLHTO-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylaniline is a derivative of 2-iodoaniline . It is a compound with a molecular weight of 311.95 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-bromoaniline with iodine . Another method involves a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .


Molecular Structure Analysis

The molecular formula of this compound is C7H7BrIN . The average mass is 311.946 Da and the monoisotopic mass is 310.880646 Da .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Isomorphism

4-Bromo-2-iodo-6-methylaniline has been studied for its structural properties in crystallography. For instance, 4-(4′-Iodo)phenoxyaniline, structurally similar to this compound, is isostructural with its bromo, chloro, and ethynyl counterparts. This contrasts with 4-iodoaniline, which isn't isostructural with its analogous compounds. Such studies help understand conditional isomorphism in these compounds (A. Dey & G. Desiraju, 2004).

Synthesis and Optical Properties

Research has also focused on synthesizing derivatives of this compound and exploring their properties. For instance, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized using Suzuki cross-coupling reactions. These studies included investigating their non-linear optical properties and reactivity. This type of research is crucial for developing new materials with specific optical and electronic properties (Komal Rizwan et al., 2021).

Electrochemical Applications

This compound has been a subject of study in electrochemistry as well. The electrochemical oxidation of compounds like 4-bromoaniline and 4-iodoaniline, which share structural similarities with this compound, has been explored. These studies are significant for understanding the electrochemical behavior of halogenated anilines, which can be crucial in various chemical synthesis processes and in the development of electrochemical sensors (M. Kádár et al., 2001).

Pharmaceutical Intermediates

Research into the synthesis of complex pharmaceutical intermediates often includes compounds like this compound. For example, its derivatives have been used in multikilogram-scale syntheses of biphenyl carboxylic acid derivatives. Such studies are crucial for scaling up the production of pharmaceuticals and ensuring efficient and cost-effective manufacturing processes (D. Ennis et al., 1999).

Dye Synthesis

This compound is also utilized in the synthesis of dyes. For example, 4-Bromo-3-methylanisole, derived from this compound, is used in synthesizing black fluorane dye, which is a key component in thermal papers. This kind of research is vital for developing new dyes with specific properties for industrial applications (Pei Xie et al., 2020).

Safety and Hazards

4-Bromo-2-iodo-6-methylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

4-bromo-2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRVKTCCYSLHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728859
Record name 4-Bromo-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922170-67-0
Record name 4-Bromo-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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